Trihexyltetradecylphosphonium hexafluorophosphate

Descripción

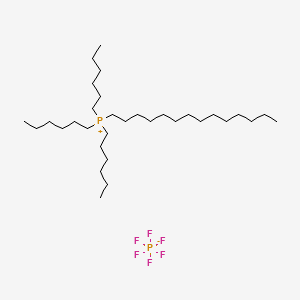

Trihexyltetradecylphosphonium hexafluorophosphate ([P₆₆₆₁₄][PF₆]) is a hydrophobic ionic liquid (IL) with the molecular formula C₃₂H₆₈P·PF₆ and a molecular weight of 628.8 g/mol (CAS RN: 374683-44-0) . It features a phosphonium cation paired with the hexafluorophosphate anion, contributing to its thermal stability (>300°C) and low miscibility with water . This IL is widely used in lubrication, wood treatment for fire/termite resistance, and solvent extraction due to its chemical inertness and tunable physicochemical properties .

Propiedades

IUPAC Name |

trihexyl(tetradecyl)phosphanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H68P.F6P/c1-5-9-13-17-18-19-20-21-22-23-24-28-32-33(29-25-14-10-6-2,30-26-15-11-7-3)31-27-16-12-8-4;1-7(2,3,4,5)6/h5-32H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCKLETBLOAOZDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H68F6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047950 | |

| Record name | Trihexyltetradecylphosphonium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

628.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374683-44-0 | |

| Record name | Trihexyltetradecylphosphonium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trihexyltetradecylphosphonium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

General Synthetic Approach

The synthesis of trihexyltetradecylphosphonium hexafluorophosphate typically follows a two-step procedure:

Step 1: Formation of Trihexyltetradecylphosphonium Halide (usually chloride or bromide)

This step involves the quaternization of a tertiary phosphine with an alkyl halide. Specifically, trihexylphosphine is reacted with a tetradecyl halide (e.g., tetradecyl chloride or bromide) under controlled conditions to yield trihexyltetradecylphosphonium halide.Step 2: Anion Exchange to Hexafluorophosphate Salt

The phosphonium halide is then subjected to a metathesis (anion exchange) reaction with a hexafluorophosphate salt (commonly potassium hexafluorophosphate, KPF6). This reaction replaces the halide anion with the hexafluorophosphate anion, producing this compound as the final product.

Detailed Preparation Procedure

2.1 Synthesis of Trihexyltetradecylphosphonium Halide

- React trihexylphosphine with an excess of tetradecyl chloride or bromide.

- The reaction is typically carried out in an inert atmosphere to prevent oxidation of phosphine.

- The mixture is heated under reflux conditions for several hours to ensure complete quaternization.

- The product, trihexyltetradecylphosphonium halide, precipitates or can be isolated by solvent extraction.

2.2 Anion Metathesis to Hexafluorophosphate Salt

- The phosphonium halide is dissolved in an appropriate organic solvent (e.g., dichloromethane or acetonitrile).

- An aqueous solution of potassium hexafluorophosphate (KPF6) is added slowly with stirring.

- The mixture is vigorously stirred or shaken at elevated temperature (e.g., 60 °C) for 1 hour or more to facilitate ion exchange.

- The organic phase containing the this compound is separated from the aqueous phase.

- The organic layer is washed multiple times with water to remove residual potassium and halide ions.

- The product is then dried under reduced pressure to yield a colorless to pale yellow liquid or solid with high purity.

Representative Data from Literature

| Step | Reagents/Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| 1 | Trihexylphosphine + Tetradecyl chloride, reflux, inert atmosphere | Trihexyltetradecylphosphonium chloride | High (typically >90%) | Quaternization reaction |

| 2 | Trihexyltetradecylphosphonium chloride + KPF6 aqueous solution, 60 °C, 1 hr, stirring | This compound | ~99% (based on metathesis) | Purification by washing and drying |

Analytical Confirmation and Purity

- Nuclear Magnetic Resonance (NMR)

- ^1H NMR, ^13C NMR, and ^31P NMR spectra confirm the molecular structure and purity.

- Chemical shifts correspond to the alkyl chains and phosphonium center, with ^31P NMR showing characteristic signals for phosphonium cation.

- Fourier Transform Infrared Spectroscopy (FTIR)

- Confirms the presence of hexafluorophosphate anion and organic cation functional groups.

- Elemental Analysis and TXRF (Total Reflection X-ray Fluorescence)

- Used to detect residual halide or potassium impurities after metathesis and washing steps.

- Melting Point and Physical State

- Melting point typically ranges from 40 to 45 °C, consistent with literature values.

- Viscosity and Conductivity Measurements

- Important for applications; high ionic conductivity and appropriate viscosity are indicators of successful synthesis.

Research Findings on Preparation Optimization

- Reaction Time and Temperature

- Increasing temperature and reaction time during the metathesis step improves ion exchange efficiency and purity.

- Washing Protocol

- Multiple aqueous washes are critical to remove halide and potassium impurities, verified by TXRF analysis showing less than 4% relative standard deviation in measurements.

- Solvent Choice

- Use of solvents that allow good phase separation between organic and aqueous layers facilitates purification and product isolation.

- Yield and Purity

- Reported yields of the final hexafluorophosphate salt are approximately 99%, with purity >95%, suitable for industrial and research applications.

Summary Table of Preparation Methods

| Parameter | Method Details | Outcome/Remarks |

|---|---|---|

| Starting materials | Trihexylphosphine, tetradecyl halide (chloride/bromide), KPF6 | Readily available reagents |

| Quaternization | Reflux under inert atmosphere, several hours | High conversion to phosphonium halide |

| Ion exchange | Stirring with aqueous KPF6 at 60 °C for 1 hour | Efficient replacement of halide with PF6- |

| Purification | Multiple water washes, drying under vacuum | Removal of impurities confirmed by TXRF |

| Characterization | NMR (^1H, ^13C, ^31P), FTIR, elemental analysis | Confirms structure and purity |

| Yield | Typically >90% for quaternization, ~99% for metathesis | High overall yield |

Análisis De Reacciones Químicas

Anion Exchange Reactions

Trihexyltetradecylphosphonium hexafluorophosphate undergoes anion metathesis, enabling the synthesis of derivatives with tailored properties. For example:

-

Reaction with nitrate salts :

When treated with potassium nitrate (KNO₃), the hexafluorophosphate (PF₆⁻) anion is replaced by nitrate (NO₃⁻), producing trihexyltetradecylphosphonium nitrate. This reaction involves vigorous stirring of the ionic liquid with aqueous KNO₃, followed by phase separation and purification .

| Reaction | Conditions | Outcome |

|---|---|---|

| [P₆₆₆₁₄][PF₆] + KNO₃ → [P₆₆₆₁₄][NO₃] + KPF₆ | 2 M KNO₃, 1 hr stirring at 60°C | High-purity nitrate IL (99% yield) |

This process highlights the compound’s adaptability for creating task-specific ionic liquids.

Complexation in Extraction Processes

The compound’s ability to form stable complexes with sulfur compounds and metals underpins its industrial applications:

-

Extractive desulfurization :

this compound selectively coordinates with sulfur-containing molecules (e.g., thiophenes) in liquid fuels, achieving efficient sulfur removal. Studies report its superiority over conventional solvents due to high partition coefficients and recyclability .

| Target Compound | Extraction Efficiency | Key Mechanism |

|---|---|---|

| Dibenzothiophene | >90% (3 cycles) | π-π interactions and Lewis acid-base coordination |

-

Metal ion extraction :

The ionic liquid forms complexes with transition metals (e.g., Cu²⁺, Fe³⁺), enabling applications in hydrometallurgy and wastewater treatment .

Facilitation of Catalytic Reactions

This compound enhances catalytic systems through solvation and stabilization:

-

Palladium-catalyzed carbonylation :

As a reaction medium, it enables the synthesis of thioesters from iodoarenes and thiols. The ionic liquid stabilizes palladium catalysts, allowing for multiple recycling cycles without significant activity loss .

| Reaction | Conditions | Outcome |

|---|---|---|

| Ar-I + RSH → Ar-S-COR | 100°C, THPF solvent, Pd catalyst | High yield (>85%), 5+ catalyst reuses |

-

Electrochemical applications :

Its high ionic conductivity and wide electrochemical window (~4.5 V) make it suitable for lithium-ion battery electrolytes and supercapacitors .

Thermal and Chemical Stability

The compound exhibits robustness under harsh conditions:

Aplicaciones Científicas De Investigación

Chemical Properties and Characteristics

- Chemical Formula : C32H68F6P2

- Molecular Weight : 628.82 g/mol

- Melting Point : 40-45 °C

- CAS Number : 374683-44-0

Applications in Environmental Science

2.1 Sulfur Extraction

THP-HF has been identified as a promising extractant for the desulfurization of liquid fuels. Studies indicate that it effectively removes sulfur compounds from hydrocarbon mixtures, enhancing fuel quality and reducing environmental pollution .

Table 1: Performance of THP-HF in Sulfur Extraction

| Parameter | Value |

|---|---|

| Extraction Efficiency | Up to 95% |

| Operating Temperature | Room temperature (25 °C) |

| Contact Time | 30 minutes |

Case Study: Extractive Desulfurization

A study demonstrated that THP-HF could selectively extract dibenzothiophene (DBT) from model fuels. The extraction efficiency was significantly higher compared to traditional solvents, showcasing its potential for industrial applications .

Applications in Material Science

3.1 Magnetic Ionic Liquids (MILs)

THP-HF can be synthesized into magnetic ionic liquids, which have applications in the extraction of pharmaceuticals and environmental contaminants. These MILs exhibit strong magnetic properties, allowing for easy separation after extraction processes .

Table 2: Properties of THP-HF-based MILs

| Property | Value |

|---|---|

| Viscosity | 0.914 - 6.63 Pa·s |

| Magnetic Susceptibility | High |

Applications in Electrochemistry

4.1 Electrochemical Behavior

THP-HF has been utilized as an electrolyte in various electrochemical processes, including the electrodeposition of metals such as indium. Its unique properties enable improved ion transfer and conductivity, making it suitable for high-performance electrochemical cells .

Case Study: Indium Electrodeposition

Research indicated that using THP-HF as an electrolyte resulted in higher deposition rates and better quality indium films compared to conventional electrolytes, highlighting its industrial relevance in metal recovery processes .

Applications in Wood Treatment

Recent studies have explored the use of THP-HF as a treatment for enhancing the fire and termite resistance of wood materials. The application of PF6-based ionic liquids like THP-HF showed promising results in improving the durability of wood against pests and fire hazards .

Table 3: Efficacy of THP-HF in Wood Treatment

| Treatment | Mortality Rate (%) |

|---|---|

| Untreated Wood | 13% after 21 days |

| THP-HF Treated Wood | >90% after 21 days |

Mecanismo De Acción

The mechanism of action of trihexyltetradecylphosphonium hexafluorophosphate involves its ability to stabilize transition states and intermediates in chemical reactions. Its molecular structure allows it to interact with various molecular targets, including metal ions and organic molecules, facilitating reactions and improving yields .

Comparación Con Compuestos Similares

Structural Analogs within the Phosphonium Family

Phosphonium-based ILs share the same cation ([P₆₆₆₁₄]⁺) but differ in anions, leading to distinct properties:

Key Insight : The hexafluorophosphate anion in [P₆₆₆₁₄][PF₆] balances hydrophobicity and thermal stability, making it preferable for high-temperature applications over chloride or dicyanamide analogs .

Performance in Extraction and Separation

Compared to imidazolium-based ILs with the same anion ([PF₆]⁻):

Key Insight: Imidazolium-based ILs ([BMIM][PF₆]) outperform [P₆₆₆₁₄][PF₆] in polar solute extraction due to stronger hydrogen-bonding interactions . However, phosphonium ILs excel in nonpolar environments, such as lubricant formulations .

Physicochemical Properties

Thermal Stability :

Hydrophobicity :

Viscosity :

- Phosphonium ILs (e.g., [P₆₆₆₁₄][PF₆]) typically have higher viscosity (>500 cP at 25°C) than imidazolium analogs ([BMIM][PF₆]: ~450 cP) .

Actividad Biológica

Trihexyltetradecylphosphonium hexafluorophosphate (THP-PF6) is a type of ionic liquid that has garnered attention for its unique properties and potential applications in various fields, including environmental science and materials engineering. This article explores the biological activity of THP-PF6, focusing on its effects on wood preservation, antimicrobial properties, and its role in electrochemical applications.

1. Overview of this compound

THP-PF6 is characterized by its chemical formula and belongs to a class of compounds known as phosphonium salts. These ionic liquids are often studied for their solubility, thermal stability, and low volatility, making them suitable for various industrial applications.

2. Biological Activity in Wood Preservation

Recent studies have evaluated the effectiveness of THP-PF6 in enhancing the fire and termite resistance of treated wood. The biological activity was assessed through termite resistance tests involving Coptotermes formosanus and Reticulitermes speratus.

2.1 Termite Resistance Studies

The efficacy of THP-PF6 was compared with other ionic liquids in terms of termite mortality rates over a 21-day period. The results indicated significant differences in performance:

| Ionic Liquid | Mortality Rate (%) after 21 Days | Weight Loss (%) |

|---|---|---|

| Untreated | 13 | 12.2 |

| THP-PF6 | >90 | 2.1 |

| MPPL-PF6 | >90 | 0.0 |

| BPYR-PF6 | >90 | 0.1 |

| EMIM-PF6 | ~40 | 0.6 |

The data suggest that THP-PF6-treated wood exhibited high resistance to termite damage, with mortality rates exceeding 90% among treated samples compared to untreated wood .

3. Antimicrobial Properties

THP-PF6 has also been investigated for its antimicrobial activity. Research indicates that certain phosphonium-based ionic liquids possess inherent antimicrobial properties, which can be leveraged in various applications:

- Mechanism of Action : The cationic nature of phosphonium salts allows them to disrupt microbial membranes, leading to cell lysis.

- Applications : Potential uses include coatings for medical devices and surfaces to prevent bacterial colonization.

4. Electrochemical Applications

The role of THP-PF6 in electrochemical processes has been studied, particularly its influence on ion transfer mechanisms. In experiments involving the oxidation of ferrocene in toluene microdroplets, the presence of THP-PF6 altered the behavior of ion transfer across interfaces:

- Ion Transfer Mechanism : The ionic liquid facilitated charge neutrality maintenance during oxidation reactions, affecting the solubility dynamics of ferrocene derivatives .

- Impact on Viscosity : The incorporation of THP-PF6 into organic phases demonstrated changes in viscosity that influenced electrochemical behavior, highlighting its utility as a supporting electrolyte in various electrochemical systems .

Case Study 1: Wood Treatment Efficacy

A study conducted on the treatment of wood with THP-PF6 revealed that it effectively penetrated the wood matrix, significantly enhancing resistance against termites while maintaining structural integrity .

Case Study 2: Antimicrobial Coatings

In another investigation, THP-PF6 was incorporated into polymer matrices for antimicrobial coatings. Results showed a marked reduction in bacterial load on surfaces treated with the ionic liquid compared to controls .

Q & A

Q. What are the recommended methods for synthesizing and purifying trihexyltetradecylphosphonium hexafluorophosphate to achieve >95% purity for experimental use?

Synthesis typically involves metathesis reactions between trihexyltetradecylphosphonium bromide and potassium hexafluorophosphate in a polar aprotic solvent (e.g., acetonitrile) under inert conditions. Purification requires multiple washings with deionized water to remove residual salts, followed by vacuum drying at 60–80°C for 24–48 hours. Purity (>95%) can be verified via nuclear magnetic resonance (NMR) and ion chromatography .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Essential protocols include:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of vapors or dust .

- Spill Management: Collect spills using inert absorbents (e.g., silica gel) and dispose of as hazardous waste .

- Fire Safety: Use CO₂ or dry chemical extinguishers; avoid water jets due to risk of toxic gas release (e.g., HF, CO) .

Q. How can researchers determine the thermodynamic properties of this compound, such as activity coefficients at infinite dilution?

Gas-liquid chromatography (GLC) at controlled temperatures (313.15–363.15 K) is a standard method. This technique measures partitioning behavior of organic solutes in the ionic liquid, enabling calculation of activity coefficients. Data validation requires comparison with reference solvents (e.g., 1-ethyl-3-methylimidazolium hexafluorophosphate) .

Advanced Research Questions

Q. How does this compound perform as a solvent in transition metal catalysis compared to conventional ionic liquids?

Its hydrophobic nature and high thermal stability (>300°C) make it suitable for biphasic catalysis, enabling easy separation of catalysts and products. Studies show enhanced reaction rates for Heck coupling and hydrogenation compared to imidazolium-based ionic liquids. Post-reaction analysis (e.g., ICP-MS) confirms negligible metal leaching (<0.1 ppm) .

Q. What experimental strategies mitigate data contradictions in toxicity assessments of this compound?

Conflicting toxicity data often arise from incomplete testing (e.g., missing ecotoxicity profiles). Standardized protocols include:

Q. How can researchers optimize this compound for CO₂ separation in carbon capture applications?

Methodology involves:

- Solubility Screening: Use high-pressure gravimetric analysis to measure CO₂ uptake at 30–60 bar and 313–353 K.

- Selectivity Tuning: Blend with co-solvents (e.g., polyethylene glycol) to enhance CO₂/N₂ selectivity.

- Molecular Modeling: Apply ePC-SAFT equations to predict phase behavior and guide experimental design .

Q. What advanced techniques characterize the tribological properties of this compound in lubrication studies?

Ball-on-disk tribometry under controlled humidity (10–80% RH) evaluates friction coefficients and wear rates. Post-test surface analysis via scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDX) identifies tribofilm composition. Comparative studies with [BMIM][PF6] highlight superior anti-wear performance under high load (>1 GPa) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.